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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzonitrile

Cat. No.: B1592238 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a key intermediate in the synthesis

of various pharmaceuticals and agrochemicals. This document is intended for researchers,

scientists, and drug development professionals, offering in-depth analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

experimental spectra for this specific compound are not widely published, this guide presents

predicted data based on the analysis of structurally similar compounds, providing a robust

framework for its characterization.

Molecular Structure and Overview
3-Chloro-2,4-difluorobenzonitrile possesses a molecular formula of C₇H₂ClF₂N and a

molecular weight of 173.55 g/mol . The strategic placement of chloro and fluoro substituents on

the benzonitrile scaffold significantly influences its electronic properties and reactivity, making

spectroscopic analysis crucial for its unambiguous identification and quality control.

Figure 1: Molecular structure of 3-Chloro-2,4-difluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-2,4-difluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR would provide

definitive structural information.
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Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to

the two protons on the benzene ring. The chemical shifts and coupling patterns will be

influenced by the neighboring chloro and fluoro substituents.

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 7.8 - 8.0 dd
J(H-F) ≈ 8-10, J(H-H)

≈ 2

H-6 7.3 - 7.5 t J(H-F) ≈ 8-10

Expert Interpretation: The proton at position 5 (H-5) is expected to appear as a doublet of

doublets due to coupling with the adjacent fluorine at position 4 and the meta-coupled proton at

position 6. The proton at position 6 (H-6) is anticipated to be a triplet due to coupling with the

two neighboring fluorine atoms at positions 2 and 4. The exact chemical shifts can be

influenced by the choice of solvent.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the

molecule. The chemical shifts will be significantly affected by the attached halogens, with the

carbons directly bonded to fluorine exhibiting large C-F coupling constants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (ppm)

C-1 105 - 110

C-2 160 - 165 (d, ¹J(C-F) ≈ 250-260 Hz)

C-3 120 - 125

C-4 162 - 167 (d, ¹J(C-F) ≈ 250-260 Hz)

C-5 112 - 117

C-6 135 - 140

CN 115 - 120

Expert Interpretation: The carbons attached to fluorine (C-2 and C-4) will show large one-bond

coupling constants (¹J(C-F)), a characteristic feature in the ¹³C NMR of fluorinated compounds.

The nitrile carbon (CN) typically appears in the 115-120 ppm range.

Sample Preparation NMR Data Acquisition Data Processing

Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Transfer solution to an NMR tube Place NMR tube in the spectrometer Set up acquisition parameters (¹H, ¹³C, ¹⁹F experiments) Acquire FID data Fourier Transform Phase Correction Baseline Correction Integration and Peak Picking

Click to download full resolution via product page

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Chloro-2,4-difluorobenzonitrile is expected to show characteristic absorption

bands for the nitrile group, aromatic C-H bonds, and C-halogen bonds.

Predicted IR Data
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Wavenumber (cm⁻¹) Vibration Intensity

2230 - 2240 C≡N stretch Strong, sharp

3050 - 3100 Aromatic C-H stretch Medium

1580 - 1620 Aromatic C=C stretch Medium to strong

1450 - 1500 Aromatic C=C stretch Medium to strong

1200 - 1300 C-F stretch Strong

700 - 800 C-Cl stretch Medium to strong

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the

strong, sharp absorption of the nitrile (C≡N) stretching vibration. The presence of multiple

halogen atoms will also give rise to strong absorptions in the fingerprint region, particularly the

C-F stretching bands.

Experimental Protocol: FTIR Analysis
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small

amount of the sample is ground with dry KBr powder and pressed into a thin, transparent

pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the

solid sample.

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR

crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is

acquired.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 3-Chloro-2,4-difluorobenzonitrile,

electron ionization (EI) mass spectrometry is a common technique.
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Predicted Mass Spectrum Data
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173. Due to the

presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the

molecular ion peak will be observed, which is characteristic of compounds containing one

chlorine atom.

m/z Predicted Fragment

173/175 [M]⁺ (Molecular ion)

138 [M - Cl]⁺

119 [M - Cl - F]⁺

108 [C₆H₂F₂]⁺

Expert Interpretation: The fragmentation pattern will likely involve the loss of the chlorine atom,

followed by the sequential loss of fluorine atoms and the nitrile group. The isotopic pattern of

the molecular ion is a key diagnostic feature for identifying the presence of chlorine.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Chloro-2,4-
difluorobenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592238#spectroscopic-data-of-3-chloro-2-4-
difluorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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